molecular formula C19H23Cl2N7O2 B047061 Guanylpirenzepine CAS No. 122858-76-8

Guanylpirenzepine

Cat. No.: B047061
CAS No.: 122858-76-8
M. Wt: 452.3 g/mol
InChI Key: MPSJGYIIWXQLOW-UHFFFAOYSA-N
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Description

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a compound known for its pharmacological properties. It is commonly used as a muscarinic receptor antagonist, particularly in the treatment of peptic ulcers. This compound works by reducing gastric acid secretion and muscle spasms, making it effective in managing gastrointestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential therapeutic applications .

Scientific Research Applications

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. By blocking acetylcholine, the compound reduces gastric acid secretion and muscle spasms, providing therapeutic benefits in conditions like peptic ulcers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is unique due to its specific binding affinity for the M1 muscarinic receptor, making it particularly effective in reducing gastric acid secretion without affecting the central nervous system .

Properties

CAS No.

122858-76-8

Molecular Formula

C19H23Cl2N7O2

Molecular Weight

452.3 g/mol

IUPAC Name

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H

InChI Key

MPSJGYIIWXQLOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

122858-76-8

Synonyms

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine

Origin of Product

United States

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